3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
The primary targets of 3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid typically involves the reaction of 2,6-difluorobenzaldehyde with an appropriate oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds .
Scientific Research Applications
3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propanoic acid: Shares the difluorophenyl group but lacks the oxazole ring.
3,5-Difluorophenylboronic acid: Contains the difluorophenyl group and boronic acid functionality
Uniqueness
3-[5-(2,6-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid is unique due to the presence of both the difluorophenyl group and the oxazole ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[5-(2,6-difluorophenyl)-1,3-oxazol-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO3/c13-7-2-1-3-8(14)12(7)9-6-15-10(18-9)4-5-11(16)17/h1-3,6H,4-5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSDXPHFFQRKPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=CN=C(O2)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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